molecular formula C17H19Cl2N3O2 B5338744 1-[2-(3,4-dichlorophenyl)morpholin-4-yl]-4-(1H-pyrazol-4-yl)butan-1-one

1-[2-(3,4-dichlorophenyl)morpholin-4-yl]-4-(1H-pyrazol-4-yl)butan-1-one

Cat. No.: B5338744
M. Wt: 368.3 g/mol
InChI Key: JDUISZQQKLDMID-UHFFFAOYSA-N
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Description

1-[2-(3,4-dichlorophenyl)morpholin-4-yl]-4-(1H-pyrazol-4-yl)butan-1-one is a complex organic compound that features a morpholine ring, a pyrazole ring, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-dichlorophenyl)morpholin-4-yl]-4-(1H-pyrazol-4-yl)butan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the morpholine ring: The pyrazole derivative is then reacted with a dichlorophenyl-substituted morpholine under basic conditions.

    Formation of the final product: The intermediate product is then subjected to further reactions, such as alkylation or acylation, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for

Properties

IUPAC Name

1-[2-(3,4-dichlorophenyl)morpholin-4-yl]-4-(1H-pyrazol-4-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N3O2/c18-14-5-4-13(8-15(14)19)16-11-22(6-7-24-16)17(23)3-1-2-12-9-20-21-10-12/h4-5,8-10,16H,1-3,6-7,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUISZQQKLDMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CCCC2=CNN=C2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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